molecular formula C7H16N2O2S B6612485 N,N-dimethylpiperidine-3-sulfonamide CAS No. 1016812-70-6

N,N-dimethylpiperidine-3-sulfonamide

Cat. No. B6612485
CAS RN: 1016812-70-6
M. Wt: 192.28 g/mol
InChI Key: UBQFMSBLUZPECP-UHFFFAOYSA-N
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Description

“N,N-dimethylpiperidine-3-sulfonamide” is a chemical compound with the molecular formula C7H16N2O2S . It is a solid substance and its hydrochloride salt form has a molecular weight of 228.74 .


Molecular Structure Analysis

“this compound” contains a total of 28 bonds, including 12 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 sulfonamide .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its hydrochloride salt form has a molecular weight of 228.74 . The compound should be stored at 4°C and protected from light .

Scientific Research Applications

Tautomeric Behavior and Spectroscopic Studies

  • Sulfonamide derivatives, such as N,N-dimethylpiperidine-3-sulfonamide, are extensively used in bioorganic and medicinal chemistry due to their molecular conformation and tautomeric forms, which are closely linked to pharmaceutical and biological activities. Spectroscopic methods like Fourier Transform infrared and nuclear magnetic resonance have been employed to identify different tautomeric forms of these molecules, offering insights into their chemical properties and potential applications (Erturk, Gumus, Dikmen, & Alver, 2016).

Gas-Liquid Chromatographic Properties

  • This compound and its derivatives have been found to possess excellent properties for gas-liquid chromatography. This makes them suitable for various analytical and biological studies, including the detection of other sulfonamide derivatives in complex biological samples (Vandenheuvel & Gruber, 1975).

Anticancer and Antiviral Properties

  • Sulfonamide derivatives demonstrate substantial antitumor activity both in vitro and in vivo. They act through multiple mechanisms like carbonic anhydrase inhibition, cell cycle perturbation, and angiogenesis inhibition. This multifaceted action makes them promising candidates for cancer treatment. Additionally, certain sulfonamide derivatives exhibit significant antiviral activity, particularly against HIV, and are being constantly developed and evaluated (Scozzafava, Owa, Mastrolorenzo, & Supuran, 2003).

Interaction with Biological Molecules

  • Studies involving fluorescent probes like N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide have been used to investigate the binding properties of certain molecules to proteins like bovine serum albumin. This research aids in understanding how such compounds interact with biological systems, providing a basis for their potential therapeutic applications (Jun, Mayer, Himel, & Luzzi, 1971).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H315 and H319 . Precautionary measures include P264, P280, P302+P352, P305+P351+P338, and P362 .

Future Directions

Piperidines, including “N,N-dimethylpiperidine-3-sulfonamide”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

N,N-dimethylpiperidine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-9(2)12(10,11)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQFMSBLUZPECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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